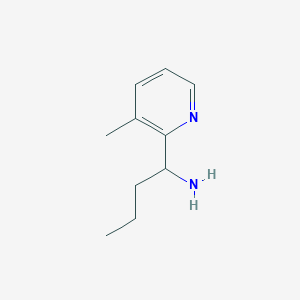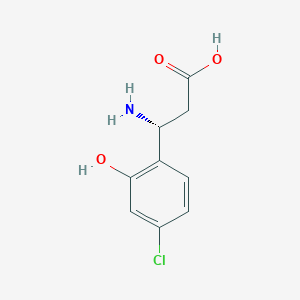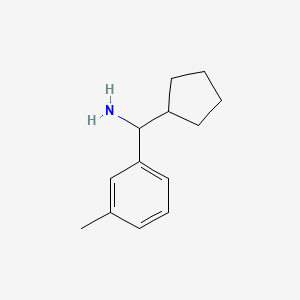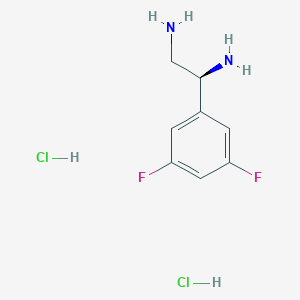
1-(2-Anthryl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Anthryl)ethylamine is an organic compound with the molecular formula C16H15N It consists of an anthracene moiety attached to an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Anthryl)ethylamine can be synthesized through several methods. One common approach involves the reaction of 2-anthraldehyde with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Anthryl)ethylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the anthracene ring or the ethylamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Anthracene-2-carboxylic acid.
Reduction: this compound derivatives with varying degrees of hydrogenation.
Substitution: this compound derivatives with substituted anthracene rings.
Wissenschaftliche Forschungsanwendungen
1-(2-Anthryl)ethylamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Anthryl)ethylamine involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ethylamine group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: Shares the ethylamine group but lacks the anthracene moiety, resulting in different chemical and biological properties.
Anthracene: Lacks the ethylamine group, primarily used for its photophysical properties.
1-(9-Anthryl)ethylamine: Similar structure but with the anthracene moiety attached at a different position, leading to variations in reactivity and applications.
Uniqueness: 1-(2-Anthryl)ethylamine is unique due to the specific positioning of the anthracene moiety, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields of research .
Eigenschaften
Molekularformel |
C16H15N |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
1-anthracen-2-ylethanamine |
InChI |
InChI=1S/C16H15N/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,17H2,1H3 |
InChI-Schlüssel |
QBTOLRJJNLELID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid](/img/structure/B13034588.png)


![(5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13034601.png)
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea](/img/structure/B13034612.png)
![3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13034616.png)


![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)
